molecular formula C5H4N2O3S B13531093 5-Nitrofuran-2-carbothioamide

5-Nitrofuran-2-carbothioamide

Cat. No.: B13531093
M. Wt: 172.16 g/mol
InChI Key: AHYQPLGBKKEXGT-UHFFFAOYSA-N
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Description

5-Nitrofuran-2-carbothioamide is a heterocyclic compound containing a furan ring substituted with a nitro group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of 5-nitrofuran-2-carbothioamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitrofuran-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrofuran-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitrofuran-2-carbothioamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, RNA, and proteins, leading to the inhibition of essential cellular processes. This mechanism is similar to other nitrofuran compounds, which are known to exert their effects through the formation of reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrofuran-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H4N2O3S

Molecular Weight

172.16 g/mol

IUPAC Name

5-nitrofuran-2-carbothioamide

InChI

InChI=1S/C5H4N2O3S/c6-5(11)3-1-2-4(10-3)7(8)9/h1-2H,(H2,6,11)

InChI Key

AHYQPLGBKKEXGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=S)N

Origin of Product

United States

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